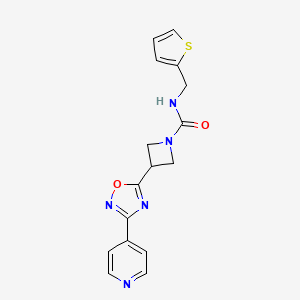![molecular formula C16H23N B2585748 N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287289-17-0](/img/structure/B2585748.png)
N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as IBP or Indanylamphetamine, is a novel psychoactive substance that has gained significant attention in the scientific community due to its potential therapeutic applications. IBP is a member of the amphetamine class of compounds and is structurally related to other psychoactive substances such as MDMA and methamphetamine.
Mécanisme D'action
The mechanism of action of N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is similar to other amphetamine class compounds. This compound acts as a potent serotonin-norepinephrine-dopamine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels results in an increase in mood, energy, and focus. Additionally, this compound has been shown to have anxiolytic and anti-inflammatory properties, which further modulate its mechanism of action.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. The compound acts as a potent serotonin-norepinephrine-dopamine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels results in an increase in mood, energy, and focus. Additionally, this compound has been shown to have anxiolytic and anti-inflammatory properties, which further modulate its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is its potential therapeutic applications. The compound has been shown to have potent antidepressant, anxiolytic, and anti-inflammatory properties, which make it a promising candidate for the treatment of several disorders. Additionally, this compound is relatively easy to synthesize, and the compound can be produced in high yields. However, one of the main limitations of this compound is its potential for abuse. The compound is a member of the amphetamine class of compounds and has the potential for addiction and abuse.
Orientations Futures
There are several future directions for N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. One of the most promising directions is in the development of novel antidepressant medications. This compound has been shown to be a potent serotonin-norepinephrine-dopamine reuptake inhibitor, which makes it a promising candidate for the treatment of depression. Additionally, this compound has been shown to have anxiolytic and anti-inflammatory properties, which further increase its potential therapeutic applications. Another future direction for this compound is in the development of novel anti-inflammatory medications. This compound has been shown to have potent anti-inflammatory properties, which make it a promising candidate for the treatment of several inflammatory disorders. Overall, this compound is a promising compound with several potential therapeutic applications, and further research is needed to fully explore its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves the reaction of 3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentan-1-ol with N-methyl-N-(tert-butoxycarbonyl)amine in the presence of trifluoroacetic acid. The resulting product is then deprotected using hydrogen chloride gas to yield this compound. The synthesis method for this compound is relatively simple, and the compound can be produced in high yields.
Applications De Recherche Scientifique
N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been the subject of several scientific studies, and its potential therapeutic applications have been explored extensively. One of the most promising applications of this compound is in the treatment of depression. Studies have shown that this compound acts as a potent serotonin-norepinephrine-dopamine reuptake inhibitor, which makes it a promising candidate for the treatment of depression. Additionally, this compound has been shown to have anxiolytic and anti-inflammatory properties, which further increases its potential therapeutic applications.
Propriétés
IUPAC Name |
N-methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N/c1-12(2)13-4-6-14(7-5-13)16-8-15(9-16,10-16)11-17-3/h4-7,12,17H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKFCHDPKWFPSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C23CC(C2)(C3)CNC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

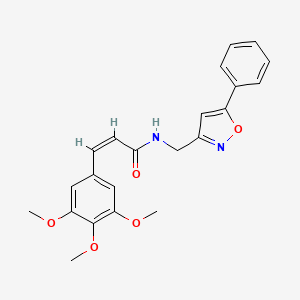
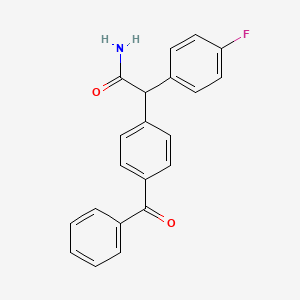

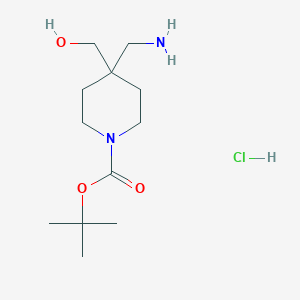
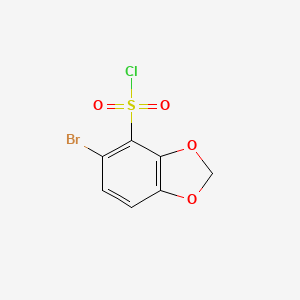
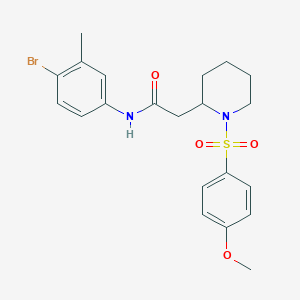
![4-(cyclohexylcarbonyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2585676.png)
![3,6-dichloro-N-{2-[(prop-2-yn-1-yl)carbamoyl]phenyl}pyridine-2-carboxamide](/img/structure/B2585677.png)
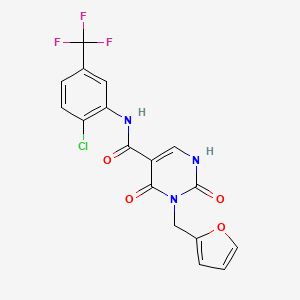
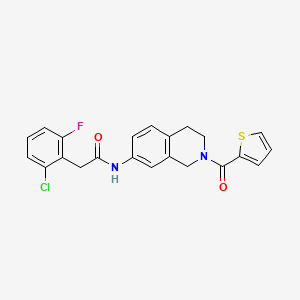
![N-1,3-benzodioxol-5-yl-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/no-structure.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2585684.png)
![1-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2585685.png)
